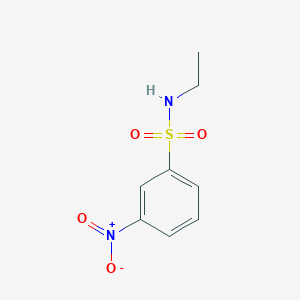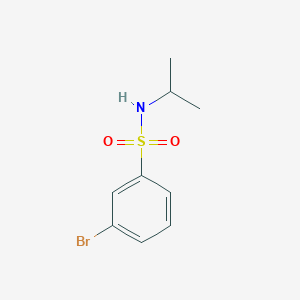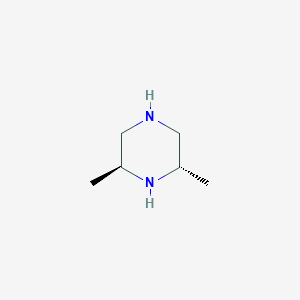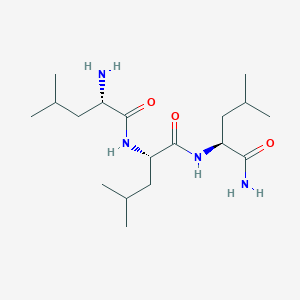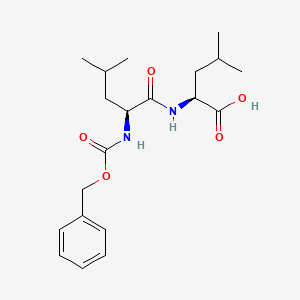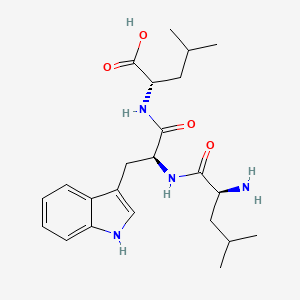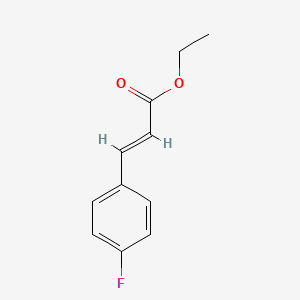
ethyl (2E)-3-(4-fluorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-3-(4-fluorophenyl)acrylate is a chemical compound that is part of a broader class of acrylates which are known for their utility in polymer chemistry and materials science. The compound features a fluorophenyl group, which can influence the physical and chemical properties of the resulting polymers or materials. The presence of the fluorine atom can affect the electron distribution within the molecule, potentially leading to unique interactions and stability in various applications.
Synthesis Analysis
The synthesis of related ethyl acrylate compounds often involves condensation reactions or other forms of chemical synthesis that result in the formation of the acrylate ester linkage. For example, the synthesis of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate was achieved through a condensation reaction of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Similarly, the synthesis of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate involved the reaction of ethyl (Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride . These methods highlight the versatility of acrylate chemistry in producing a variety of functionalized materials.
Molecular Structure Analysis
The molecular structure of ethyl acrylate derivatives is often characterized by X-ray diffraction, NMR spectroscopy, and other analytical techniques. For instance, the structure of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by single crystal X-ray diffraction, revealing a three-dimensional supramolecular network . The crystal structure of ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate showed a dihedral angle between the two benzene rings, indicating the planarity of the ethyl acrylate linkage . These structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Ethyl acrylate compounds can participate in various chemical reactions, including polymerization and the formation of supramolecular assemblies. The diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate is an example of how these compounds can be used to create polymers with specific properties . The supramolecular assembly of ethyl acrylate derivatives, as seen in the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, is governed by hydrogen bonds and π-π stacking interactions, which are essential for the stabilization of the self-assembly process .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acrylate derivatives are influenced by their molecular structure. Vibrational frequency analysis, FT-IR, and Raman spectra provide insights into the functional groups and molecular vibrations . The growth of single crystals and their structural, optical, thermal, and electrical characterizations reveal important properties such as thermal stability, optical absorption, and photoconductivity . The presence of fluorine in the molecule can enhance the stability and modify the electronic properties, as seen in the analysis of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate . These properties are critical for the development of materials with specific functionalities.
Aplicaciones Científicas De Investigación
Supramolecular Assembly and Crystal Structure
Ethyl (2E)-3-(4-fluorophenyl)acrylate derivatives have been investigated for their supramolecular assembly and crystal structure. A study focused on the synthesis and characterization of a mixture of E and Z isomers of this compound. The Z isomer was particularly noted for its three-dimensional supramolecular network, governed by hydrogen bonds and π⋯π stacking interactions. This complex interplay of noncovalent interactions was crucial for stabilizing the self-assembly process and the molecular conformation. The roles of these interactions were further analyzed using Hirshfeld surface analysis and DFT calculations, shedding light on their importance in crystal packing (Matos et al., 2016).
Crystal Packing and Molecular Conformation
The crystal packing and molecular conformation of compounds related to ethyl (2E)-3-(4-fluorophenyl)acrylate have been a subject of research. For instance, the (Z)-ethyl 3-benzamido-2-cyano-3-(4-fluorophenyl)acrylate compound was prepared and analyzed, revealing intermolecular hydrogen bonding interactions that influence the overall crystal structure. The study highlighted the significance of intramolecular N—H⋯O hydrogen bonds and the resultant molecular arrangement within the crystal lattice (Zhang, Lu, & Zhang, 2007).
Corrosion Inhibition
Research has also explored the role of ethyl (2E)-3-(4-fluorophenyl)acrylate derivatives in corrosion inhibition. One study examined the effect of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, on mild steel corrosion in hydrochloric acid solution. The derivatives exhibited high inhibition activities, and their adsorption on mild steel surfaces followed the Langmuir adsorption model. The study combined electrochemical methods, computational studies, and surface analysis techniques to provide insights into the inhibitive mechanisms and surface interactions of these compounds (Lgaz et al., 2017).
Safety And Hazards
The safety information for ethyl (2E)-3-(4-fluorophenyl)acrylate indicates that it should be stored at room temperature . The hazard statements include H302-H315-H320-H335 , which correspond to harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
ethyl (E)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAXNPTZJKKUGO-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-(4-fluorophenyl)acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

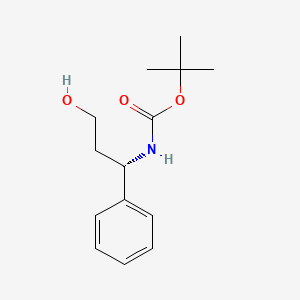
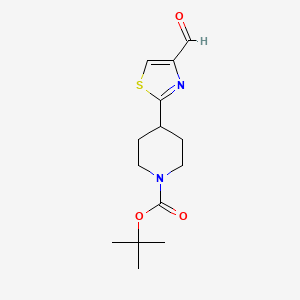
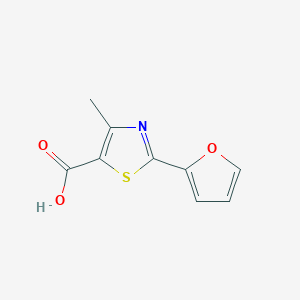
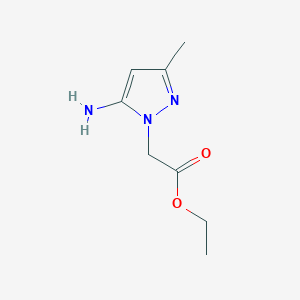
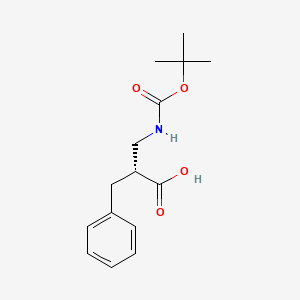
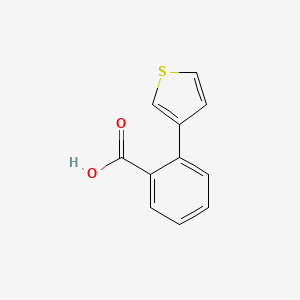
![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)
